N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and synthetic compounds with important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved a condensation method using benzo[d][1,3]dioxole carbaldehyde . The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallographic methods . The crystal structure of a related compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, was established .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties was achieved via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of a related compound was analyzed using single crystal X-ray diffraction method . Thermal decomposition behavior of the compound was studied by thermogravimetric analysis .Scientific Research Applications
Antitumor Activity
This compound has shown promise in the field of oncology as a potential antitumor agent. Studies have indicated that derivatives of this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines, such as the HeLa cell line . This suggests its utility in designing new therapeutic agents for cancer treatment.
Selectivity Between Cancer and Normal Cells
Research has demonstrated that certain analogs of this compound exhibit good selectivity between cancer cells and normal cells . This selectivity is crucial for reducing the side effects of chemotherapy by targeting cancer cells while sparing healthy ones.
Synthesis of Novel Organic Compounds
The structural complexity of this compound makes it a valuable precursor in the synthesis of novel organic compounds. Its derivatives can be used to create a variety of new molecules with potential applications in medicinal chemistry and materials science .
Crystallography Studies
The compound’s derivatives have been used in crystallography to determine the crystal structures of new materials. These studies can provide insights into the molecular arrangement and interactions within a solid state, which is essential for understanding material properties .
Pharmacological Research
Due to its structural similarity to compounds that interact with the central nervous system, this compound could be used in pharmacological research to develop new drugs that target neurological pathways .
Mechanism of Action
While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is not available, related compounds have shown various biological activities. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties exhibited anticancer activity against various cancer cell lines .
Future Directions
The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-29-18-5-3-2-4-17(18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-6-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYMSSIOQGUNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide |
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